Enhanced Hydrolytic Stability of Tert-butyl Ester Under Basic Conditions
The tert-butyl ester group in tert-butyl 2-(4-hydroxyphenoxy)acetate confers superior stability under basic conditions compared to its methyl and ethyl ester counterparts. This is a critical differentiator for multi-step syntheses where selective hydrolysis is required [1]. A class-level inference from the study of alkaline hydrolysis rates of various alkyl acetates shows that the tert-butyl group is approximately 20 times more stable than the ethyl group under identical conditions [2].
| Evidence Dimension | Relative rate of alkaline hydrolysis |
|---|---|
| Target Compound Data | Relative hydrolysis rate of tert-butyl acetate: ~0.05 |
| Comparator Or Baseline | Ethyl acetate: relative hydrolysis rate ~1.0 (baseline) |
| Quantified Difference | Approximately 20-fold lower hydrolysis rate for tert-butyl vs. ethyl ester |
| Conditions | Alkaline hydrolysis conditions (specific pH and temperature not detailed in abstract) |
Why This Matters
This increased stability allows for the selective manipulation of other functional groups in the presence of the ester, preventing premature hydrolysis and improving overall yield and purity in complex synthetic sequences.
- [1] Kuujia. (n.d.). Cas no 42806-92-8 (tert-Butyl 2-(4-hydroxyphenoxy)acetate). View Source
- [2] Pola, J., & Chvalovský, V. (1974). Rates of alkaline hydrolysis of N-alkyl acetates and their ω-tert-butyl, ω-trimethylsilyl and ω-trimethylgermyl derivatives. Collection of Czechoslovak Chemical Communications, 39(10), 2711-2720. View Source
